molecular formula C12H11FN2O3 B2502805 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile CAS No. 1825627-33-5

4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile

Cat. No. B2502805
M. Wt: 250.229
InChI Key: LPYSREAVOBBUJW-UHFFFAOYSA-N
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Description

4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile (FHBM) is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been synthesized and tested for its biological activity, and its mechanism of action has been studied extensively.

Mechanism Of Action

4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile reduces inflammation and pain. 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile also inhibits the activity of beta-secretase, which is involved in the formation of amyloid beta plaques in the brain. By inhibiting beta-secretase, 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile reduces the accumulation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.

Biochemical And Physiological Effects

4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has been shown to decrease the production of prostaglandins, which are involved in the inflammatory response. This reduction in inflammation can lead to a decrease in pain and swelling. 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has also been shown to reduce the accumulation of amyloid beta plaques in the brain, which can slow the progression of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile is its potential as a lead compound for the development of new drugs. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. However, one limitation of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile. One area of research could be the development of new drugs based on 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile. Researchers could also study the effects of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile on other diseases, such as Parkinson's disease and multiple sclerosis. Another area of research could be the optimization of the synthesis method for 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile, in order to increase its yield and purity. Finally, researchers could investigate the mechanism of action of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile in more detail, in order to better understand how it works and how it can be used to treat disease.

Synthesis Methods

4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-fluoro-6-hydroxybenzoic acid with morpholine, followed by the addition of cyanogen bromide. The resulting product is then purified through recrystallization to obtain pure 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile. This synthesis method has been optimized to yield high purity and high yields of 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile.

Scientific Research Applications

4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain.

properties

IUPAC Name

4-(2-fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-9-2-1-3-10(16)11(9)12(17)15-4-5-18-7-8(15)6-14/h1-3,8,16H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYSREAVOBBUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=C(C=CC=C2F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile

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